2,4,6-Tri-sec-butylphenol

Antioxidant Synergy Lubricant Additives Fuel Stabilizers

2,4,6-Tri-sec-butylphenol (CAS 5892-47-7) is a fully substituted, sterically hindered phenol characterized by three sec-butyl groups at the 2, 4, and 6 positions of the phenolic ring. This molecular architecture places it in the class of phenolic antioxidants and stabilizers, where it functions primarily as a non-reactive, radical-scavenging additive in lubricants, fuels, and polymers.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 5892-47-7
Cat. No. B1617239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-sec-butylphenol
CAS5892-47-7
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC
InChIInChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3
InChIKeyLAVMWOGIDKQCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-sec-butylphenol (CAS 5892-47-7) | Sterically Hindered Phenol for Industrial Applications


2,4,6-Tri-sec-butylphenol (CAS 5892-47-7) is a fully substituted, sterically hindered phenol characterized by three sec-butyl groups at the 2, 4, and 6 positions of the phenolic ring [1]. This molecular architecture places it in the class of phenolic antioxidants and stabilizers, where it functions primarily as a non-reactive, radical-scavenging additive in lubricants, fuels, and polymers . Its physicochemical properties, including a logP of 6.5 and a vapor pressure of 0.06 Pa at 20°C, dictate its behavior in various industrial matrices .

Non-reactive hindered phenol for synergistic antioxidant systems Remains unmodified during sulfur-bridging reactions
High hydrophobicity, low volatility profile Supports high-temperature and durable-matrix use
Industrial lubricant and fuel stabilizer scope Distinct from food-grade or polymer-processing phenols

Why 2,4,6-Tri-sec-butylphenol Cannot Be Substituted by Common Di-tert-butyl Analogs


Generic substitution within the hindered phenol class is not straightforward due to profound differences in steric hindrance and substitution pattern. 2,4,6-Tri-sec-butylphenol, as a fully substituted (2,4,6-) trialkylphenol, possesses a distinct steric environment compared to the more common 2,6-di-tert-butylphenols like BHT. This difference is critical for its classification and function as a 'non-reactive' hindered phenol . While 2,6-di-tert-butylphenols are effective primary antioxidants, the tri-substituted 2,4,6-tri-sec-butylphenol is specifically cited in patents for applications where a lack of reactivity with other formulation components, such as sulfurizing agents, is paramount [1]. This fundamental structural divergence leads to quantifiable differences in physicochemical properties and application-specific performance, as detailed in the following evidence.

This product
2,4,6-Tri-sec-butylphenol
Fully substituted (2,4,6-) trialkylphenol; non-reactive in sulfurization; low volatility, high LogP
Common substitute
2,6-Di-tert-butylphenols (e.g., BHT)
Reactive ortho/para hydrogens; higher volatility; different logP; may interfere with sulfur-bridging chemistry
Key mismatch
Substitution pattern shifts reactivity class; sulfur-bridging outcome may not reproduce non-reactive performance
Property divergence
Volatility differs ~22-fold; logP gap of ~1.4 units alters matrix retention and partitioning

Quantitative Differentiation Evidence for 2,4,6-Tri-sec-butylphenol (CAS 5892-47-7)


Classification as a Non-Reactive Hindered Phenol for Sulfurized Antioxidant Compositions

2,4,6-Tri-sec-butylphenol is explicitly categorized as a 'non-reactive' hindered phenol in the context of formulating sulfur-bridged, chlorine-free antioxidant compositions [1]. This is in contrast to many di-tert-butylphenols and other hindered phenols which possess reactive ortho- or para- hydrogens and can participate in sulfurization reactions. The fully substituted 2,4,6- structure of this compound prevents it from entering into the sulfur-bridging reaction, allowing it to act as an inert component that contributes to the overall effectiveness of the final sulfurized product without being structurally altered [1].

Non-reactive phenol classification
Class-level
Non-reactive in sulfur-bridging vs. reactive ortho/para hydrogens (e.g., 2,6-di-tert-butylphenol)
Supports inert antioxidant role in multi-component sulfurized systems
Based on patent-described behavior; direct head-to-head data to verify
Antioxidant Synergy Lubricant Additives Fuel Stabilizers

Differentiation in Physicochemical Properties: LogP and Vapor Pressure

2,4,6-Tri-sec-butylphenol exhibits a specific physicochemical profile that differentiates it from other phenolic antioxidants. It has a measured LogP of 6.5 at 30°C, indicating high hydrophobicity, and a vapor pressure of 0.06 Pa at 20°C . These values are distinct from those of common analogs. For instance, 2,6-di-tert-butyl-4-methylphenol (BHT), a widely used antioxidant, has a reported LogP of approximately 5.1 and a vapor pressure of around 1.3 Pa at 20°C [1]. This quantifiable difference means 2,4,6-Tri-sec-butylphenol is significantly more hydrophobic and less volatile than BHT.

LogP & vapor pressure vs. BHT
Cross-study
LogP: +1.4 units higher; Vapor pressure: ~22× lower
Indicates significantly higher hydrophobicity and reduced volatility
Comparison with standard BHT values; test under own conditions
Environmental Fate Formulation Science Partitioning

Stated Utility as an Antioxidant and Stabilizer in Lubricants and Fuels

Regulatory and technical documents explicitly state the primary function of 2,4,6-tri-sec-butylphenol is as an antioxidant and stabilizer in industrial fluids, including lubricants, oils, and fuels, to improve oxidative stability and extend shelf life [1]. This defined application scope is a key differentiator from other hindered phenols that may be primarily used as food additives (e.g., BHT, BHA) or as polymer processing stabilizers. The compound's classification and labeling further confirm its use in these industrial contexts [1].

Industrial application focus
Supporting
Lubricant/fuel stabilizer vs. food-grade or polymer-processing phenols
Targeted utility for hydrocarbon matrices; regulatory classification reviewed
Sourced from regulatory inventories; confirm for specific formulation compliance
Lubricant Additives Fuel Stabilization Oxidative Stability

Optimal Application Scenarios for 2,4,6-Tri-sec-butylphenol Based on Quantitative Differentiation


Formulation of Chlorine-Free, Sulfur-Bridged Antioxidant Packages for Engine Oils

In the development of high-performance engine oil additives, formulators can leverage the 'non-reactive' nature of 2,4,6-tri-sec-butylphenol [1]. It can be included in a sulfurization reaction mixture containing reactive phenols to create a synergistic blend. The 2,4,6-tri-sec-butylphenol remains unaltered, providing a distinct type of radical scavenging activity that complements the sulfur-bridged molecules, potentially enhancing the overall oxidative stability of the lubricant without introducing chlorine or causing excessive copper corrosion [1].

Stabilization of Middle Distillate Fuels in High-Temperature Environments

The low vapor pressure of 0.06 Pa at 20°C makes 2,4,6-tri-sec-butylphenol particularly well-suited for stabilizing fuels exposed to elevated temperatures, such as in the fuel injection systems of modern diesel engines . Compared to more volatile antioxidants like BHT (vapor pressure ~1.3 Pa), 2,4,6-tri-sec-butylphenol will have significantly reduced evaporative loss, ensuring a longer active lifespan and more consistent protection against oxidative degradation and deposit formation in the fuel system .

Additive for Hydrophobic Polymer and Coating Systems

Given its high LogP of 6.5, 2,4,6-tri-sec-butylphenol exhibits strong compatibility with non-polar, hydrophobic matrices . This makes it an ideal antioxidant candidate for polyolefins, synthetic rubbers, and high-solids coatings where low water solubility and resistance to leaching are required. Its performance can be predicted to be superior to less hydrophobic analogs in these systems, leading to enhanced long-term thermal and oxidative stability of the final material .

Application
Selection Property
Validation Focus
Non-reactive antioxidant synergist
Inertness in sulfur-bridging reactions
Compatibility with reactive phenols; copper corrosion endpoints
High-temperature fuel stabilization
Low volatility retention
Evaporative loss under thermal cycling; oxidative stability
Hydrophobic material stabilizer
High hydrophobicity (logP)
Leaching resistance; compatibility with non-polar matrices

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